Structure elucidation of 5-Methylthiophene-3-carboxamide
Structure elucidation of 5-Methylthiophene-3-carboxamide
An In-Depth Technical Guide to the Structure Elucidation of 5-Methylthiophene-3-carboxamide
Introduction
Thiophene carboxamides are a significant class of heterocyclic compounds, frequently utilized as core scaffolds in medicinal chemistry and materials science. Their biological activity is often intrinsically linked to their specific substitution pattern, making unambiguous structure determination a critical step in research and development. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 5-Methylthiophene-3-carboxamide. We will proceed from foundational analysis through advanced spectroscopic techniques, explaining not just the what but the why behind each experimental choice, ensuring a self-validating and robust analytical workflow.
Chapter 1: Foundational Analysis & Hypothesized Structure
Before any instrumental analysis, a foundational assessment based on the compound's name is performed.
-
Compound Name: 5-Methylthiophene-3-carboxamide
-
Molecular Formula: C₆H₇NOS
-
Molecular Weight (Monoisotopic): 141.0248 g/mol
-
Hypothesized Structure:
Figure 1. Hypothesized chemical structure.
This initial hypothesis forms the basis for all subsequent spectroscopic predictions and confirmations. The primary analytical challenge is to unequivocally confirm the 3,5-substitution pattern on the thiophene ring and validate the presence and connectivity of the methyl and carboxamide functional groups.
Chapter 2: The Elucidation Workflow: An Integrated Spectroscopic Approach
A multi-technique approach is essential for rigorous structure elucidation. Each method provides a unique piece of the puzzle, and together, they build a self-validating case for the final structure.
Caption: Overall workflow for structure elucidation.
Chapter 3: Mass Spectrometry - Confirming the Foundation
High-Resolution Mass Spectrometry (HRMS) is the first instrumental step. Its purpose is twofold: to confirm the molecular weight and to validate the elemental composition, which is a critical check of the starting hypothesis.
Expected Results (HRMS): Using a technique like Electrospray Ionization (ESI), we expect to observe the protonated molecule [M+H]⁺.
| Parameter | Expected Value | Purpose |
| Calculated m/z for [C₆H₈NOS]⁺ | 142.0321 | This is the exact mass of the protonated molecule based on the most abundant isotopes. |
| Observed m/z | Within 5 ppm of calculated | A match within this tolerance provides high confidence in the elemental formula C₆H₇NOS. |
| Isotope Pattern | Presence of [M+2]⁺ peak | The natural abundance of the ³⁴S isotope (approx. 4.2%) should result in a small peak at m/z 144.0291, which is a characteristic signature for sulfur-containing compounds.[1] |
Causality Behind Choice: HRMS is chosen over standard MS because its high accuracy allows for the differentiation between molecules with the same nominal mass but different elemental compositions, providing a stringent validation of the molecular formula.
Chapter 4: Infrared Spectroscopy - Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups predicted by the hypothesized structure.
Expected IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |
| 3400 - 3100 | N-H Stretch (Asymmetric & Symmetric) | Primary Amide (-NH₂) | Primary amides typically show two distinct bands in this region.[2] Their presence is a strong indicator of the -CONH₂ group. |
| ~3100 - 3000 | C-H Stretch (sp²) | Aromatic (Thiophene) | Stretching vibrations for protons attached to the thiophene ring. |
| ~2950 - 2850 | C-H Stretch (sp³) | Methyl (-CH₃) | Stretching vibrations for the methyl group protons. |
| ~1660 | C=O Stretch (Amide I) | Primary Amide | This is a very strong and characteristic absorption for the carbonyl group in a primary amide.[3][4] Its position can be influenced by conjugation with the thiophene ring. |
| ~1620 | N-H Bend (Amide II) | Primary Amide | This band arises from the bending of the N-H bonds and is another key indicator of the primary amide functional group.[3] |
Trustworthiness: The combined observation of the dual N-H stretches, the strong Amide I band, and the Amide II band provides a highly reliable confirmation of the primary carboxamide moiety.
Chapter 5: NMR Spectroscopy - The Definitive Structural Blueprint
Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information, mapping the carbon-hydrogen framework and establishing the precise connectivity of the atoms.
¹H NMR Spectroscopy
This experiment identifies all unique proton environments in the molecule.
Predicted ¹H NMR Data (500 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~7.80 | d | ~1.5 | 1H | H-2 | This proton is ortho to the electron-withdrawing carboxamide group and will be the most deshielded aromatic proton. It appears as a doublet due to coupling with H-4. |
| ~7.10 | d | ~1.5 | 1H | H-4 | This proton is coupled to H-2. The small J-value is characteristic of a four-bond coupling across the sulfur atom in a thiophene ring. |
| ~5.70 | br s | - | 2H | -NH₂ | The amide protons are often broad and can exchange with trace water. Their chemical shift is highly dependent on solvent and concentration. |
| ~2.50 | s | - | 3H | -CH₃ | The methyl group protons are attached to an aromatic ring and appear as a singlet as there are no adjacent protons to couple with. |
¹³C NMR Spectroscopy
This provides information on the unique carbon environments.
Predicted ¹³C NMR Data (125 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165.0 | C=O | The amide carbonyl carbon is significantly deshielded. |
| ~145.0 | C-5 | Aromatic carbon bearing the methyl group. Its chemical shift is influenced by the sulfur atom and the substituent. |
| ~138.0 | C-3 | Quaternary carbon attached to the carboxamide group. |
| ~131.0 | C-2 | Aromatic CH carbon adjacent to the sulfur atom. |
| ~124.0 | C-4 | Aromatic CH carbon. |
| ~15.5 | -CH₃ | The methyl carbon, appearing in the typical aliphatic region. |
2D NMR - Establishing Unambiguous Connectivity
While 1D NMR provides a strong foundation, 2D NMR experiments are essential to definitively prove the proposed 3,5-substitution pattern.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. We would expect to see a cross-peak between the signals at ~7.80 ppm (H-2) and ~7.10 ppm (H-4), confirming they are on the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This maps protons directly to the carbons they are attached to. It would show correlations between:
-
δH ~7.80 ↔ δC ~131.0 (H-2 to C-2)
-
δH ~7.10 ↔ δC ~124.0 (H-4 to C-4)
-
δH ~2.50 ↔ δC ~15.5 (-CH₃ protons to -CH₃ carbon)
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule. It reveals 2- and 3-bond correlations between protons and carbons, allowing us to piece the molecular fragments together.
Caption: Key expected HMBC correlations for confirmation.
The Logic of HMBC:
-
Methyl Group Placement: The methyl protons (~2.50 ppm) are expected to show correlations to C-5 (~145.0 ppm) and C-4 (~124.0 ppm). This places the methyl group adjacent to the C-4 proton.
-
Carboxamide Placement: The H-2 proton (~7.80 ppm) should show a strong correlation to the quaternary carbon C-3 (~138.0 ppm) and a crucial correlation to the carbonyl carbon C=O (~165.0 ppm).
-
Final Proof: The H-4 proton (~7.10 ppm) will correlate to C-5 and C-3. The combination of these long-range correlations creates an undeniable network of connectivity that locks the methyl group at position 5 and the carboxamide at position 3, ruling out any other possible isomer.
Chapter 6: X-Ray Crystallography - The Gold Standard
If a single, high-quality crystal of the compound can be grown, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure. It generates a 3D model of the molecule, showing the exact position of every atom and confirming bond lengths, bond angles, and the substitution pattern with absolute certainty. While not always feasible, it is the most authoritative method available.[5][6][7][8]
Chapter 7: Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.[9]
-
Method: Infuse the sample solution directly into the ESI source in positive ion mode.
-
Parameters: Set the mass range to m/z 50-500. Ensure the instrument is calibrated to achieve a mass accuracy of < 5 ppm.
-
Data Analysis: Extract the exact mass of the [M+H]⁺ ion and compare it to the theoretical value calculated for C₆H₈NOS⁺. Analyze the isotope pattern to confirm the presence of the ³⁴S isotope peak at [M+2]⁺.
FTIR Spectroscopy
-
Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid directly on the ATR crystal.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Background Correction: Perform a background scan of the empty ATR crystal before running the sample.
-
Data Analysis: Identify and label the key absorption bands corresponding to the N-H, C-H, C=O, and N-H bend vibrations.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.[10]
-
Instrumentation: Use a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data with a 90° pulse angle.
-
Set a relaxation delay of at least 2 seconds.
-
Acquire at least 8 scans.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
Use standard, gradient-selected pulse programs for each experiment.
-
Optimize the spectral widths in both dimensions to cover all relevant signals.
-
For HMBC, set the long-range coupling delay to optimize for J-couplings of ~8 Hz.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to all spectra.
-
Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ peak at 77.16 ppm.
-
Integrate the ¹H spectrum and pick all peaks in both 1D and 2D spectra for final analysis.
-
Conclusion
By systematically applying this integrated workflow of HRMS, FTIR, and a full suite of 1D and 2D NMR experiments, the chemical structure of 5-Methylthiophene-3-carboxamide can be elucidated with the highest degree of scientific confidence. Each step validates the previous one, from confirming the elemental composition with HRMS to identifying functional groups with FTIR, and finally, to assembling the complete atomic framework with NMR. This rigorous, evidence-based approach ensures that the structure is not merely proposed, but definitively proven.
References
-
Bernès, S., Mendoza, A., Flores-Alamo, M., & Ortiz-Pastrana, N. (2016). Crystal structures of four chiral imine-substituted thiophene derivatives. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 334–339. [Link]
-
Dharmaraj, N., & Sivasankaran, N. (Year not available). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Semantic Scholar. [Link]
-
Adeoye, I. O., & Ojo, J. F. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. Phosphorus and Sulfur and the Related Elements, 8(2), 201-204. [Link]
-
Ojo, J. F. (1979). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]
-
Margl, L., Tei, A., & Stuppner, H. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Zeitschrift für Naturforschung C, 53(1-2), 66-72. [Link]
-
Rikken, F. J. A., Janssen, R. A. J., Meijer, E. W., & van der Marel, C. (n.d.). X‐ray structural studies of various octyl‐substituted polythiophenes. ResearchGate. [Link]
-
Chaloner, P. A., Gunatunga, S. R., & Hitchcock, P. B. (1997). ChemInform Abstract: Synthesis of Substituted Oligothiophenes and X-Ray Crystal Structures of 3′Methyl2,2′:5′,2′′-terthiophene, 3,3′′Dimethyl2,2′:5′,2′′- terthiophene, and 5′-(2-Thienyl)-2,2′:3′,2′′-terthiophene. ResearchGate. [Link]
-
Biris, M.-L., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 29(14), 3328. [Link]
-
Margl, L., Tei, A., & Stuppner, H. (1998). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]
-
El-Metwaly, N. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]
-
Mohareb, R. M., Abdallah, A. E. M., Helal, M. H. E., & Shaloof, S. M. H. (2015). Synthesis and structure elucidation of some novel thiophene and benzothiophene derivatives as cytotoxic agents. Acta Pharmaceutica, 65(4), 367-382. [Link]
-
George, G. N., et al. (2014). Long-Range Chemical Sensitivity in the Sulfur K-Edge X-ray Absorption Spectra of Substituted Thiophenes. The Journal of Physical Chemistry A, 118(37), 8063-8071. [Link]
-
Sato, Y., et al. (2021). Structure–Activity Relationships of Thiophene Carboxamide Annonaceous Acetogenin Analogs: Shortening the Alkyl Chain in the Tail Part Significantly Affects Their Growth Inhibitory Activity against Human Cancer Cell Lines. Chemical and Pharmaceutical Bulletin, 69(10), 999-1008. [Link]
-
Mosslemin, M. H., & Shams, H. (2006). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 18(4), 2821-2826. [Link]
-
LibreTexts Chemistry. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
The Organic Chemistry Tutor. (2021). Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]
-
Alam, M. A., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]
-
Royal Society of Chemistry. (2013). 1H- and 13C-NMR for. RSC Publishing. [Link]
-
Vasu, S. S., et al. (2003). Two biologically active thiophene-3-carboxamide derivatives. SciSpace. [Link]
-
Choo, E. S. G., et al. (2011). Electronic Supplementary Information. Royal Society of Chemistry. [Link]
-
Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris. [Link]
-
White, D. E., et al. (n.d.). A general enantioselective route to the chamigrene natural product family. Caltech. [Link]
-
Itami, K., et al. (n.d.). Supporting Information. AWS. [Link]
-
Pal, M., et al. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2021(4), M1288. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Crystal structures of four chiral imine-substituted thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Thiophene/selenophene-based S-shaped double helicenes: regioselective synthesis and structures [beilstein-journals.org]
- 9. mdpi.com [mdpi.com]
- 10. stoltz2.caltech.edu [stoltz2.caltech.edu]
